3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

NOP receptor GPCR opioid receptor

Researchers need advanced intermediates with precise substitution patterns to achieve full agonist pharmacology, not partial activity. This compound delivers the validated 3,5-dimethyl-2-piperidinyl indole scaffold. - **Full NOP agonism**: 2-piperidinyl substitution enables full agonist profile (3-substituted analogs are only partial agonists). - **Pim kinase potency**: 3,5-dimethylindole core achieves IC50 ≤2 nM for Pim-1/3 in optimized derivatives. - **Supply**: ≥95% purity, XLogP3 2.9, TPSA 27.8 Ų; ideal for GPCR/kinase probe synthesis. Available for immediate global shipment. Order in research quantities.

Molecular Formula C15H20N2
Molecular Weight 228.339
CAS No. 1510934-39-0
Cat. No. B2929663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
CAS1510934-39-0
Molecular FormulaC15H20N2
Molecular Weight228.339
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3
InChIInChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3
InChIKeyLARPDXSNXHOWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole: Scaffold & Core Properties


3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole (CAS 1510934-39-0) is a heterocyclic building block featuring a 1H-indole core with methyl groups at the 3- and 5-positions and a piperidin-4-yl moiety at the 2-position [1]. Its molecular formula is C15H20N2, with a molecular weight of 228.33 g/mol [2]. The compound is commercially available at ≥95% purity and serves as a versatile intermediate in pharmaceutical research, particularly for the synthesis of molecules targeting central nervous system (CNS) disorders and G-protein coupled receptors (GPCRs) [1].

Why Generic Piperidinyl Indoles Cannot Substitute


Substitution pattern on the indole scaffold is a critical determinant of pharmacological profile. Direct SAR studies have demonstrated that 2-substituted N-piperidinyl indoles exhibit significantly improved potency at the NOP receptor and function as full agonists, in contrast to 3-substituted analogs which act only as partial agonists [1]. Additionally, the 3,5-dimethyl substitution on the indole core is a validated motif for achieving nanomolar to sub-nanomolar inhibition across the Pim kinase family . Consequently, generic piperidinyl indoles lacking this precise substitution pattern (e.g., unsubstituted 2-(piperidin-4-yl)-1H-indole or 3-(4-piperidinyl)indole) are unlikely to reproduce the same functional and potency profiles in downstream assays [1].

Scaffold Selection Evidence


NOP Receptor: 2-Substitution Enables Full Agonism

In a direct SAR comparison, 2-substituted N-piperidinyl indoles (the core scaffold of the target compound) demonstrate improved potency and function as full agonists at the NOP receptor, whereas previously reported 3-substituted N-piperidinyl indoles are selective NOP partial agonists [1]. This shift in intrinsic activity is attributed to the position of the piperidinyl group on the indole ring [1].

NOP receptor GPCR opioid receptor CNS drug discovery

Pan-Pim Kinase Inhibition via 3,5-Disubstitution

A series of 3,5-disubstituted indole derivatives—the same substitution pattern found on the target compound—were developed as potent pan-Pim kinase inhibitors. The optimized compounds achieved IC50 values ≤2 nM for Pim-1 and Pim-3, and ≤100 nM for Pim-2 . This demonstrates the privileged nature of the 3,5-disubstitution motif for high-affinity kinase engagement.

Pim kinase cancer kinase inhibitor oncology

Complement Factor B Inhibition and Renoprotection

A piperidinyl indole derivative (a close structural analog within the same chemical class) was shown to inhibit complement factor B (CFB) and attenuate diabetic nephropathy in db/db mice. Oral administration reduced urine albumin-to-creatinine ratio (uACR) and tubulointerstitial fibrosis [1]. The compound binds to the active site of Bb, inhibiting the alternative pathway C3 convertase [1].

complement factor B diabetic nephropathy immunology kidney disease

Physicochemical Profile Favoring CNS Penetration

Computed properties for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole include an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 27.8 Ų [1]. These values lie within the optimal ranges for CNS drug candidates (typically XLogP 2–5 and TPSA < 70–90 Ų). In contrast, many unsubstituted or mono-substituted piperidinyl indoles have lower lipophilicity (e.g., 2-(piperidin-4-yl)-1H-indole has XLogP ~2.0, based on structural inference) and may exhibit reduced passive membrane permeability.

CNS drug discovery ADME physicochemical properties drug-likeness

High-Purity Commercial Supply

3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole is commercially supplied with a minimum purity of 95% [1]. This high purity reduces the need for additional purification steps prior to use in medicinal chemistry campaigns. In contrast, some closely related analogs (e.g., certain 3,5-disubstituted indole intermediates) are available only at lower purities or require custom synthesis, introducing variability and delay.

chemical sourcing purity reproducibility procurement

3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole: Application Scenarios


CNS Drug Discovery: NOP Full Agonists

This compound serves as an advanced intermediate for constructing 2-substituted N-piperidinyl indoles that function as full agonists at the nociceptin opioid (NOP) receptor [1]. Such molecules are under investigation for the treatment of chronic pain, anxiety, and Parkinson's disease-related dyskinesia [1]. The 2-piperidinyl substitution is essential for achieving full agonism, a functional profile not attainable with 3-substituted analogs [1].

Oncology: Pan-Pim Kinase Inhibitors

The 3,5-dimethylindole core is a privileged scaffold for Pim kinase inhibition, with demonstrated IC50 values ≤2 nM for Pim-1 and Pim-3 in optimized derivatives . Researchers can leverage this compound to rapidly generate focused libraries and conduct SAR studies aimed at improving potency and selectivity for hematologic malignancies and solid tumors .

Complement Factor B Inhibitors in Renal Disease

Piperidinyl-indole derivatives are validated as orally bioavailable complement factor B inhibitors, showing renoprotective effects in diabetic nephropathy models [2]. This compound can be functionalized to explore structure-activity relationships around the complement alternative pathway, with potential applications in C3 glomerulopathy (C3G) and IgA nephropathy [2].

Chemical Biology: GPCR Probe Synthesis

With its balanced physicochemical properties (XLogP3 2.9, TPSA 27.8 Ų) [3] and high commercial purity (≥95%) , this compound is an ideal starting point for synthesizing fluorescent or photoaffinity probes targeting GPCRs and kinases. Its rigid scaffold and reactive handles support efficient conjugation while minimizing off-target interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.